Boc-D-Alg(Z)2-OH

Solid-phase peptide synthesis Boc/Bzl strategy Arginine side-chain protection

Boc-D-Alg(Z)₂-OH is the D-enantiomer building block for Boc SPPS, orthogonally protected (Boc on Nα, dual Z on guanidino). D-stereochemistry enhances metabolic stability in peptide therapeutics (e.g., oligoarginine CPPs). Dual-Z protection prevents side-reactions, enabling selective deprotection with HF/TFMSA. QC identity confirmed by optical rotation [α]²⁰ᴅ = +4±2° (c=1, DMF). Choose ≥98% HPLC purity to avoid lactam formation. Essential for protease-resistant peptide drugs.

Molecular Formula C25H30N4O8
Molecular Weight 514.5 g/mol
Cat. No. B15251383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Alg(Z)2-OH
Molecular FormulaC25H30N4O8
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C25H30N4O8/c1-25(2,3)37-24(34)27-19(20(30)31)14-26-21(28-22(32)35-15-17-10-6-4-7-11-17)29-23(33)36-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,27,34)(H,30,31)(H2,26,28,29,32,33)/t19-/m1/s1
InChIKeyVBPMOUQILDHBKO-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Alg(Z)₂-OH for D‑Arginine Incorporation in Peptide Synthesis: An Evidence‑Based Procurement Guide


Boc-D-Alg(Z)₂-OH (also cataloged as Nα-Boc-Nω,ω′‑bis‑Z‑D‑arginine, CAS 145881‑13‑6) is a protected D‑arginine building block designed specifically for Boc‑based solid‑phase peptide synthesis (SPPS) . It employs an orthogonal protecting scheme: a tert‑butyloxycarbonyl (Boc) group on the Nα‑amine and two benzyloxycarbonyl (Z) groups that fully block the reactive guanidino side‑chain. This dual‑protection prevents unwanted acylation and side‑reactions during chain assembly, enabling controlled, stepwise introduction of the D‑arginine residue into synthetic peptides and peptidomimetics .

Why Boc-D-Alg(Z)₂-OH Cannot Be Substituted with L‑Arginine Analogs or Alternative Protecting Groups Without Risk


Generic substitution of Boc‑D‑Alg(Z)₂‑OH with its L‑enantiomer (Boc‑L‑Arg(Z)₂‑OH) or with simpler side‑chain protecting groups (e.g., Tos, Pbf) is not equivalent. The D‑stereochemistry directly influences peptide conformation, metabolic stability, and biological activity [1]. Furthermore, the specific choice of arginine side‑chain protection dictates the final deprotection conditions (e.g., HF vs. TFMSA) and profoundly affects synthetic outcomes, including product homogeneity and functional integrity [2]. The evidence below quantifies these critical differences to inform selection.

Quantitative Differentiation: Boc-D-Alg(Z)₂-OH vs. Closest Comparators


Synthetic Outcome Comparison: Boc-Arg(Z)₂-OH vs. Boc-Arg(Tos)-OH in Total Synthesis of a 87‑mer Protein

In a direct head-to-head comparison during the total solid-phase synthesis of the 87‑residue γ‑subunit of cGMP phosphodiesterase, the use of Boc‑Arg(Z)₂‑OH (L‑form) for five arginine residues, followed by cleavage with CF₃SO₂SiMe₃/thioanisole/TFA, yielded a heterogeneous, ornitine‑rich, and completely inactive product. In contrast, when the same synthesis was repeated using Boc‑Arg(Tos)‑OH and a standard HF low‑high cleavage procedure, a homogeneous polypeptide was obtained that exhibited full functional activity identical to the native protein [1].

Solid-phase peptide synthesis Boc/Bzl strategy Arginine side-chain protection Peptide homogeneity

Chiral Identity Verification: Specific Optical Rotation of Boc-D-Alg(Z)₂-OH

The D‑enantiomer (Boc‑D‑Alg(Z)₂‑OH) exhibits a specific optical rotation of [α]²⁰ᴅ = +4 ± 2° (c=1 in DMF) . In contrast, the commercially available L‑enantiomer (Boc‑L‑Arg(Z)₂‑OH, CAS 51219-19-3) shows [α]²⁰ᴅ = +2.5 ± 0.5° (c=1 in methanol) or +15.0 ± 2° (c=1 in CHCl₃) depending on the solvent system . These distinct optical signatures serve as a critical quality control parameter to confirm enantiomeric identity and detect potential racemization or cross‑contamination before use.

Chiral purity Optical rotation Enantiomeric identity Quality control

Purity Benchmarking: HPLC Assay for Boc-D-Alg(Z)₂-OH

Reputable suppliers specify Boc‑D‑Alg(Z)₂‑OH with a minimum purity of ≥ 98% by HPLC . Comparable protected arginine derivatives such as Boc‑L‑Arg(Z)₂‑OH (L‑form) are also commonly offered at ≥ 98.0% (TLC or HPLC) . While the purity specification appears similar, the assay method (HPLC vs. TLC) can differ; HPLC provides more precise quantification of organic impurities (e.g., dipeptides, free amino acids) that can compromise coupling efficiency and final peptide yield.

HPLC purity Quality specification Batch consistency Peptide coupling efficiency

Lactam Formation Risk: Guanidino Protection Strategy Comparison

Studies on lactam formation during arginine coupling indicate that the mixed anhydride activation method and the use of di‑Boc‑protected guanidino groups (as in Fmoc‑Arg(Boc)₂‑OH) induce significantly higher amounts of δ‑lactam side‑product than other protection schemes [1]. While the present compound, Boc‑D‑Alg(Z)₂‑OH, contains a di‑Z‑protected guanidino group rather than di‑Boc, class‑level inference suggests that fully protected arginine derivatives remain susceptible to lactam formation under certain activation conditions. The specific lactam formation propensity for di‑Z‑protected arginine has not been directly quantified, but awareness of this risk guides the selection of coupling reagents (e.g., avoiding mixed anhydrides) and optimization of reaction conditions.

Side‑reaction minimization δ‑lactam formation Coupling efficiency Arginine protection

Optimal Use Cases for Boc-D-Alg(Z)₂-OH Based on Quantified Evidence


Synthesis of Protease‑Resistant D‑Peptide Therapeutics and Drug Delivery Vectors

Boc‑D‑Alg(Z)₂‑OH is the building block of choice for constructing D‑arginine‑containing peptides intended for enhanced in vivo stability. Studies have shown that replacing L‑arginine residues with D‑arginine in oligoarginine cell‑penetrating peptides significantly improves intracellular metabolic stability and cellular uptake [1]. Procurement of the D‑enantiomer is therefore essential for projects targeting protease‑resistant peptide‑based drugs or delivery vectors, where L‑form degradation would compromise efficacy.

Boc‑SPPS of Complex Peptides Requiring Orthogonal Side‑Chain Deprotection

This compound is specifically tailored for Boc‑based solid‑phase peptide synthesis (SPPS), where its orthogonal protection scheme (Boc on Nα, Z on side‑chain) is compatible with standard TFA‑mediated Boc removal while keeping the side‑chain intact until final HF or TFMSA cleavage [1]. This makes it suitable for synthesizing peptides that contain acid‑sensitive modifications or require selective side‑chain deprotection strategies, as demonstrated in the total synthesis of the 87‑mer PDE γ‑subunit [2].

Quality Control and Batch Release of D‑Arginine Derivatives

The specific optical rotation [α]²⁰ᴅ = +4 ± 2° (c=1 in DMF) provides a rapid, quantitative method for confirming enantiomeric identity and detecting racemization prior to use [1]. QC laboratories and CROs can incorporate this parameter into batch release specifications to ensure consistency across different synthesis campaigns, reducing the risk of stereochemical errors that could lead to inactive or immunogenic peptide products.

Synthesis of Arginine‑Rich Peptides Where δ‑Lactam Side‑Reactions Must Be Minimized

Although the di‑Z protection is not immune to lactam formation, awareness of the class‑wide risk (as quantified for di‑Boc derivatives) [1] guides researchers to avoid activation methods known to exacerbate this side reaction (e.g., mixed anhydrides). Procurement of high‑purity (≥98% HPLC) Boc‑D‑Alg(Z)₂‑OH and careful selection of coupling conditions can mitigate lactam formation, ensuring high yields in sequences containing multiple arginine residues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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